trans-3-Fluoro-4-methoxypyrrolidine
Description
trans-3-Fluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative with a methoxy substituent at the 4-position and a fluorine atom at the 3-position in the trans configuration. Its molecular formula is C₅H₁₀FNO (molecular weight: 119.14 g/mol) . Key structural identifiers include:
Properties
Molecular Formula |
C5H10FNO |
|---|---|
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(3S,4S)-3-fluoro-4-methoxypyrrolidine |
InChI |
InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5-/m0/s1 |
InChI Key |
DSXGOKWLUVYZCU-WHFBIAKZSA-N |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1F |
Canonical SMILES |
COC1CNCC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methoxypyrrolidine typically involves the fluorination and methoxylation of pyrrolidine derivatives. One common method includes the reaction of 3-fluoropyrrolidine with methanol under specific conditions to introduce the methoxy group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of trans-3-Fluoro-4-methoxypyrrolidine may involve large-scale chemical reactors where the starting materials are subjected to optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Trans-3-Fluoro-4-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Trans-3-Fluoro-4-methoxypyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in drug development, particularly for compounds targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of trans-3-Fluoro-4-methoxypyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and metabolic stability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Physical Properties :
- Boiling Point : Predicted at 134.6 ± 40.0 °C .
- Density : 1.05 ± 0.1 g/cm³ .
- pKa : 7.67 ± 0.10 (indicating moderate basicity) .
The compound is utilized in pharmaceutical and agrochemical research, particularly as a chiral building block for drug discovery due to its stereochemical rigidity and hydrogen-bonding capabilities .
The structural and functional uniqueness of trans-3-fluoro-4-methoxypyrrolidine is best highlighted through comparisons with analogous pyrrolidine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of trans-3-Fluoro-4-methoxypyrrolidine and Analogues
Key Comparisons :
Positional Isomerism :
- trans-3-Fluoro-4-methoxypyrrolidine vs. trans-4-Fluoro-3-methoxypyrrolidine :
- Both share the same molecular formula but differ in substituent positions. The 3-F/4-OCH₃ configuration may confer distinct electronic effects (e.g., fluorine’s electron-withdrawing nature at C3 vs. C4) .
- Comparative data on boiling points or pKa for the positional isomer are unavailable, but structural differences likely influence reactivity and binding interactions in medicinal chemistry applications.
Salt Forms :
- The hydrochloride salt (trans-4-Fluoro-3-methoxypyrrolidine HCl , CAS 2108511-81-3) exhibits enhanced aqueous solubility compared to the free base, making it preferable for formulation in drug development .
Functional Group Variations :
- trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl introduces a carboxylic acid group and aryl substituent, drastically altering polarity and acidity (pKa ~2-3 for -COOH vs. ~7.67 for pyrrolidine -NH). This compound is used in peptide-mimetic drug design .
Stereochemical Impact :
- The trans configuration in trans-3-fluoro-4-methoxypyrrolidine ensures spatial separation of substituents, optimizing interactions with biological targets (e.g., enzymes, receptors). In contrast, cis isomers or unsubstituted pyrrolidines lack this precision .
Biological Activity
trans-3-Fluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in pharmaceutical and biological research due to its unique structural characteristics. The introduction of fluorine and methoxy groups can significantly influence the compound's biological activity, making it a valuable model for studying the interactions of fluorinated compounds with biological systems.
Chemical Structure and Properties
The molecular formula for trans-3-Fluoro-4-methoxypyrrolidine is . Its structure features a pyrrolidine ring with a fluorine atom at the third position and a methoxy group at the fourth position. This specific arrangement contributes to its distinct chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 131.14 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for trans-3-Fluoro-4-methoxypyrrolidine involves its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. The methoxy group may also play a role in modulating the compound's reactivity and selectivity towards specific biological pathways.
Biological Activity
Research indicates that trans-3-Fluoro-4-methoxypyrrolidine exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that fluorinated compounds often display enhanced antimicrobial activity compared to their non-fluorinated counterparts. This is attributed to their ability to disrupt bacterial membranes and interfere with metabolic processes.
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially through the inhibition of nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases.
- Pharmacokinetics : The compound has been studied for its pharmacokinetic properties, indicating favorable absorption and distribution profiles in vivo. Further studies are necessary to elucidate its metabolism and excretion pathways.
Case Studies
- Neuroprotective Study : In a study involving animal models, trans-3-Fluoro-4-methoxypyrrolidine was administered to evaluate its effects on neurodegeneration. Results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of trans-3-Fluoro-4-methoxypyrrolidine against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of several conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.
Comparison with Similar Compounds
The biological activity of trans-3-Fluoro-4-methoxypyrrolidine can be contrasted with other related compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Cis-4-Fluoro-3-methoxypyrrolidine | Cis configuration at the fourth position | Different activity profile; less potent in antimicrobial assays |
| 3-Fluoro-4-methoxypyrrolidine | Lacks fourth position fluorine | Exhibits reduced biological activity compared to trans isomer |
| 4-Methoxy-pyrrolidine | No fluorine substitution | Primarily used for different therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
